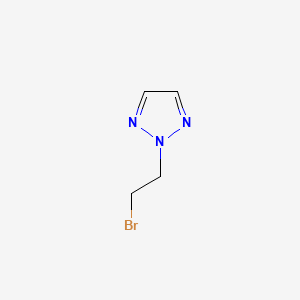

2-(2-Bromoethyl)-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c5-1-4-8-6-2-3-7-8/h2-3H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXQLUBRRXUBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a stable 1,2,3-triazole ring and a reactive bromoethyl side chain, makes it a versatile intermediate for the synthesis of a wide array of functionalized molecules. The 1,2,3-triazole moiety, often incorporated via "click" chemistry, is a well-established pharmacophore and a bioisostere for various functional groups, contributing to the metabolic stability and target-binding affinity of drug candidates.[1] The bromoethyl group serves as a convenient handle for introducing diverse substituents through nucleophilic substitution reactions, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.

Core Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₄H₆BrN₃ | [2] |

| Molecular Weight | 176.02 g/mol | [2] |

| CAS Number | 1260901-96-9 | [2] |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Analogous Compounds |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and have low aqueous solubility. | General Knowledge |

| Storage Conditions | 2-8°C, store under inert gas | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 1,2,3-triazole with 1,2-dibromoethane. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical aspect. While the alkylation of unsubstituted 1,2,3-triazole often yields a mixture of N1 and N2 isomers, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides has been shown to proceed with high regioselectivity to afford the N2-substituted product.[3][4] A plausible synthetic route is the direct alkylation of 1,2,3-triazole, followed by chromatographic separation of the isomers.

Experimental Protocol: Synthesis via N-Alkylation

Materials:

-

1,2,3-Triazole

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add 1,2-dibromoethane (2.0 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and isolate this compound.

Logical Workflow for Synthesis

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 2H | H-4, H-5 (Triazole) |

| ~4.8 | t, J = 6.0 Hz | 2H | N-CH₂- |

| ~3.8 | t, J = 6.0 Hz | 2H | -CH₂-Br |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-4, C-5 (Triazole) |

| ~55 | N-CH₂- |

| ~30 | -CH₂-Br |

Reactivity: A Versatile Intermediate for Nucleophilic Substitution

The bromoethyl group of this compound is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of compound libraries for drug discovery.

Experimental Protocol: Nucleophilic Substitution with a Secondary Amine (e.g., Piperidine)

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

General Nucleophilic Substitution Workflow

General workflow for nucleophilic substitution reactions.

Applications in Drug Development and Medicinal Chemistry

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets.[1] Derivatives of this compound are expected to exhibit a range of biological activities, including enzyme inhibition.

Potential as Enzyme Inhibitors

Triazole-containing compounds are well-known inhibitors of various enzymes. For instance, antifungal drugs like fluconazole and itraconazole target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[7][8] The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function.[7]

Derivatives of this compound could be designed to target a variety of enzymes. By modifying the substituent introduced via nucleophilic substitution, the resulting molecules can be tailored to fit the active sites of specific enzymes, such as kinases, proteases, or DNA gyrase.[9][10]

Potential Mechanism of Action: CYP51 Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of the bromoethyl group allow for the creation of diverse molecular architectures. The inherent properties of the 1,2,3-triazole ring suggest that derivatives of this compound are promising candidates for the development of new therapeutic agents, particularly as enzyme inhibitors. Further research into the specific biological activities of its derivatives is warranted to fully explore the potential of this versatile chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 9. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sjr.isp.edu.pk [sjr.isp.edu.pk]

In-Depth Technical Guide: 2-(2-Bromoethyl)-2H-1,2,3-triazole

CAS Number: 1260901-96-9

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its structure, featuring a 1,2,3-triazole ring substituted with a bromoethyl group, makes it a versatile reagent for the introduction of the 2H-1,2,3-triazole moiety into a wide range of molecules.[1] This compound is of particular interest to researchers in drug discovery, materials science, and agrochemical development due to the established importance of the 1,2,3-triazole core as a pharmacophore and a stable linker.[3][4] The presence of the reactive bromoethyl group allows for further functionalization through nucleophilic substitution reactions, expanding its synthetic utility.[1]

Physicochemical Properties

Detailed experimental physical properties for this compound are not extensively reported in publicly available literature. However, its fundamental molecular characteristics have been determined.

| Property | Value | Source |

| CAS Number | 1260901-96-9 | [1] |

| Molecular Formula | C₄H₆BrN₃ | [1][2] |

| Molecular Weight | 176.02 g/mol | [1][2] |

| Purity | Typically ≥97% | [1][2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Storage | 2-8°C, under inert gas | [1][2] |

Synthesis

Generalized Experimental Protocol for N-Alkylation of Triazoles

This protocol is based on a general method for the synthesis of 2-substituted 1,2,3-triazoles and may be adapted for the synthesis of the target compound.

Materials:

-

4-bromo-NH-1,2,3-triazole

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-NH-1,2,3-triazole in anhydrous DMF, add potassium carbonate.

-

Cool the mixture to -10°C.

-

Add 1,2-dibromoethane dropwise to the cooled suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2-(2-bromoethyl)-4-bromo-2H-1,2,3-triazole.

-

Subsequent removal of the bromine at the 4-position, for instance through hydrogenation, would yield this compound.[5]

Diagram of Synthetic Workflow:

Applications in Research and Drug Development

The primary application of this compound is as a synthon in organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and life sciences research.[1]

-

Click Chemistry: The triazole moiety is a cornerstone of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This compound, after conversion of the bromoethyl group to an azidoethyl group, can be readily reacted with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.[3]

-

Linker/Scaffold: The 1,2,3-triazole ring is metabolically stable and can act as a rigid linker to connect different pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities.[3]

-

Bioconjugation: The reactivity of the bromoethyl group allows for the conjugation of the triazole moiety to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and diagnostics.[1]

Diagram of Application in Click Chemistry:

Biological Activity and Potential Mechanism of Action

While there is no specific biological data for this compound itself, the 1,2,3-triazole scaffold is present in numerous biologically active compounds.[6][7] Derivatives of 1,2,3-triazoles have shown a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][6][8]

Notably, a compound containing a "bromoethyl–1,2,3-triazole scaffold" has been identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[9] This suggests that derivatives of this compound could be explored for their potential as enzyme inhibitors. The triazole ring can participate in hydrogen bonding and dipole-dipole interactions within an enzyme's active site, while the rest of the molecule can be tailored to enhance binding affinity and selectivity.[6]

Hypothetical Mechanism of Action: Enzyme Inhibition

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the cited literature. For related 1,2,3-triazole structures, characteristic signals would be expected. In ¹H NMR, the protons on the triazole ring would appear in the aromatic region, and the ethyl protons would show characteristic triplet or multiplet patterns. In ¹³C NMR, the carbons of the triazole ring would have distinct chemical shifts. IR spectroscopy would likely show characteristic peaks for C-H, C=N, and N=N stretching vibrations.

Safety and Handling

The parent compound, 1H-1,2,3-triazole, is known to cause skin and eye irritation and may cause respiratory irritation.[10] Similar precautions should be taken when handling this compound.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation | Wash skin thoroughly after handling. |

| Causes serious eye irritation | Wear protective gloves/eye protection/face protection. |

| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

| Avoid breathing dust/fume/gas/mist/vapors/spray. |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its utility is primarily centered on its ability to participate in click chemistry and other coupling reactions to introduce the stable and biologically important 1,2,3-triazole scaffold into target molecules. While detailed physicochemical and biological data for this specific compound are sparse in the public domain, the extensive research on 1,2,3-triazole derivatives suggests a promising future for its application in various fields of chemical and medical research. Further studies are warranted to fully characterize its properties and explore its potential applications.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-1,2,3-Triazole - American Chemical Society [acs.org]

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive bromoethyl group and a stable 2-substituted-2H-1,2,3-triazole moiety, allows for its use as a versatile intermediate in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic routes to this compound, detailing experimental protocols and summarizing key quantitative data.

Synthetic Strategies

The primary and most direct method for the synthesis of this compound is the N-alkylation of the parent 1,2,3-triazole with an excess of 1,2-dibromoethane. This reaction, however, presents a challenge in controlling regioselectivity, as alkylation can occur at either the N1 or N2 position of the triazole ring, often yielding a mixture of isomers. Furthermore, the difunctional nature of 1,2-dibromoethane can lead to the formation of a di-substituted byproduct, 1,2-bis(2H-1,2,3-triazol-2-yl)ethane.

A key strategy to favor the desired N2-alkylation is the use of a superbasic medium, such as potassium hydroxide in dimethyl sulfoxide (KOH/DMSO). While this method has been reported for the synthesis of bis(1,2,3-triazolyl)alkanes, the mono-alkylation product, this compound, is a crucial intermediate in this process. By carefully controlling the stoichiometry of the reactants, specifically by using a large excess of 1,2-dibromoethane, the formation of the mono-alkylated product can be favored.

An alternative, though more indirect, approach involves a bromo-directed N-2 alkylation.[1] This method utilizes a 4-bromo-1H-1,2,3-triazole as the starting material. The presence of the bromine atom at the C4 position sterically and electronically favors alkylation at the N2 position. Subsequent removal of the bromo group would yield the desired 2-substituted triazole. This multi-step process, however, is more complex than the direct alkylation method.

Experimental Protocols

The following protocol is a generalized procedure for the N-alkylation of 1,2,3-triazole with 1,2-dibromoethane under basic conditions, designed to favor the formation of the mono-alkylation product.

Materials:

-

1H-1,2,3-triazole

-

1,2-Dibromoethane

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-1,2,3-triazole (1.0 equivalent) in anhydrous DMSO, add powdered potassium hydroxide (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazolide anion.

-

Add a significant excess of 1,2-dibromoethane (at least 3.0 equivalents) to the reaction mixture.

-

Heat the mixture to 60-70°C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product, which will likely be a mixture of N1 and N2 isomers and some di-substituted product, should be purified by silica gel column chromatography to isolate the desired this compound.

Data Presentation

Due to the limited availability of specific quantitative data for the direct synthesis of this compound in the public domain, the following table provides expected outcomes based on general principles of N-alkylation of triazoles. Researchers should optimize the reaction conditions to maximize the yield of the desired N2-isomer.

| Parameter | Expected Outcome |

| Yield of N2-isomer | Moderate to good, highly dependent on reaction conditions and purification efficiency. |

| Ratio of N2/N1 isomers | Variable, influenced by the base, solvent, and temperature. The use of polar aprotic solvents like DMF or DMSO may favor the N2 isomer.[1] |

| Major Byproduct | 1,2-bis(2H-1,2,3-triazol-2-yl)ethane |

| Purification Method | Silica gel column chromatography. |

Characterization Data (Predicted):

-

Molecular Formula: C₄H₆BrN₃

-

Molecular Weight: 176.02 g/mol

-

1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.7 (s, 2H, triazole C-H), ~4.8 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-Br).

-

13C NMR (CDCl3, 100 MHz): δ (ppm) ~135 (triazole C-H), ~55 (N-CH₂), ~30 (CH₂-Br).

Note: The predicted NMR chemical shifts are estimates and should be confirmed by experimental data.

Logical Relationships in Synthesis

The synthesis of this compound via direct alkylation involves a key decision point regarding the control of mono- versus di-alkylation and N1 versus N2 regioselectivity. The following diagram illustrates this logical relationship.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is achievable through the direct alkylation of 1,2,3-triazole with 1,2-dibromoethane. Careful control of reaction conditions, particularly the use of a stoichiometric excess of the alkylating agent and a suitable base/solvent system, is crucial for maximizing the yield of the desired mono-alkylated N2-isomer and minimizing the formation of byproducts. Further research and publication of detailed experimental procedures with comprehensive characterization data would be highly beneficial to the scientific community, facilitating the broader application of this versatile synthetic building block.

References

An In-Depth Technical Guide to 2-(2-Bromoethyl)-2H-1,2,3-triazole: Molecular Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)-2H-1,2,3-triazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive bromoethyl group and a stable triazole core makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed (though generalized) synthetic protocol, and a discussion of its current and potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides context based on the well-established chemistry of 1,2,3-triazoles.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆BrN₃ | [1] |

| Molecular Weight | 176.02 g/mol | [1] |

| CAS Number | 1260901-96-9 | [1] |

| Purity | Typically ≥97% (commercial sources) | [1] |

| Physical Form | Not specified, likely a solid or oil | - |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Synthetic Protocols

General Synthesis of 2-Substituted-2H-1,2,3-triazoles

The synthesis of 2-substituted-2H-1,2,3-triazoles can often be achieved through the alkylation of the parent 1,2,3-triazole. A common method involves the reaction of 4-bromo-NH-1,2,3-triazoles with an appropriate alkyl halide in the presence of a base.[2]

Reaction:

1H-1,2,3-triazole + 1,2-dibromoethane → this compound + 1-(2-Bromoethyl)-1H-1,2,3-triazole + other byproducts

Materials:

-

1H-1,2,3-triazole

-

1,2-dibromoethane (excess)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a solution of 1H-1,2,3-triazole in DMF, add potassium carbonate.

-

Add an excess of 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture (e.g., to 60-70°C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.

Note: The alkylation of 1,2,3-triazole can lead to a mixture of N1 and N2 substituted isomers. The regioselectivity can be influenced by factors such as the solvent, temperature, and the nature of the alkylating agent and base.[2]

Spectroscopic Characterization (Predicted)

Specific, published NMR and mass spectra for this compound are not available. However, based on the known spectra of similar 1,2,3-triazole derivatives, the following characteristic signals can be predicted.[3][4][5][6][7]

| Data Type | Predicted Characteristics |

| ¹H NMR | A singlet for the two equivalent protons on the triazole ring. Two triplets for the inequivalent methylene (-CH₂-) groups of the bromoethyl chain. |

| ¹³C NMR | A signal for the two equivalent carbons in the triazole ring. Two distinct signals for the carbons of the bromoethyl chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (176.02 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound. |

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, primarily due to the synthetic versatility of the 1,2,3-triazole ring and the reactivity of the bromoethyl group.

"Click Chemistry" and the Synthesis of Triazole Derivatives

The 1,2,3-triazole moiety is a cornerstone of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8] this compound can be converted to an azide, which can then readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.[8]

Role in Medicinal Chemistry

The 1,2,3-triazole ring is considered a privileged scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which allow it to act as a pharmacophore or a linker in drug molecules.[9][10] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including:

The bromoethyl group on this compound provides a convenient handle for attaching this versatile triazole core to other molecules of interest, enabling the synthesis of novel drug candidates.

Logical and Experimental Workflow

The general workflow for the synthesis and application of this compound in a research and development context is outlined below.

Caption: General workflow for the synthesis and application of this compound.

Conclusion

This compound is a key intermediate for the synthesis of a diverse range of functionalized molecules. Its straightforward, albeit generalized, synthesis and the dual reactivity offered by its triazole and bromoethyl components make it a valuable tool for chemists in academia and industry. Further research into the specific biological activities of its derivatives is likely to uncover novel therapeutic agents and materials with unique properties. While detailed experimental and spectroscopic data for this specific compound remain to be broadly published, the principles outlined in this guide provide a solid foundation for its use in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. rsc.org [rsc.org]

- 5. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry [mdpi.com]

- 10. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(2-Bromoethyl)-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole. The information is compiled for professionals in research and drug development who require a thorough understanding of this compound's characteristics for its application in organic synthesis, particularly as a building block in medicinal chemistry.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | s | 2H | Triazole C-H |

| ~4.8 - 4.9 | t | 2H | N-CH₂- |

| ~3.8 - 3.9 | t | 2H | Br-CH₂- |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Triazole C-H |

| ~55 | N-CH₂- |

| ~28 | Br-CH₂- |

| Solvent: CDCl₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Medium | C-H stretch (triazole ring) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1450 | Medium | CH₂ bend |

| ~1280 | Strong | C-N stretch |

| ~1100 | Strong | N-N stretch in triazole |

| ~670 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 175/177 | [M]⁺ molecular ion peak (with bromine isotopes) |

| 96 | [M - Br]⁺ fragment |

| 69 | [C₂H₃N₃]⁺ fragment (triazole ring) |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 1,2,3-triazole with 1,2-dibromoethane. The following protocol is a standard procedure adapted from methods for similar alkylations.

Synthesis of this compound

-

Materials:

-

1,2,3-Triazole

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1,2,3-triazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the title compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis.

stability and storage of 2-(2-Bromoethyl)-2H-1,2,3-triazole

An In-depth Technical Guide on the Stability and Storage of 2-(2-Bromoethyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on currently available data from safety and technical data sheets. It includes a summary of physicochemical properties, known instabilities, recommended storage protocols, and a generalized workflow for conducting stability assessments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The following table summarizes key data points.

| Property | Data | Source(s) |

| Molecular Formula | C₄H₆BrN₃ | [1] |

| Molecular Weight | 176.02 g/mol | [1] |

| CAS Number | 1260901-96-9 | [2] |

| Purity | Typically ≥95% - 97% | [1][2] |

| Synonyms | 2-(2-bromoethyl)triazole | [2] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in the readily available literature.

Chemical Stability and Reactivity

While specific kinetic data on the decomposition of this compound is not publicly available, safety data sheets provide qualitative stability information and identify potential hazards.

General Stability: The compound is considered stable under recommended storage temperatures and pressures.[2] The 1,2,3-triazole ring is generally a robust aromatic system, stable to acidic or basic hydrolysis, metabolic degradation, and redox conditions.[3][4] The primary source of instability is likely the bromoethyl group, which can be susceptible to nucleophilic substitution or elimination reactions.

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with:

-

Strong oxidizing agents [2]

Hazardous Decomposition Products: Exposure to excessive heat or fire can lead to decomposition, producing hazardous substances including:

-

Carbon oxides (CO, CO₂)

-

Hydrogen bromide (HBr)

-

Nitrogen oxides (NOx)[2]

Based on these products, a potential thermal degradation pathway can be logically inferred.

Caption: A logical diagram of potential thermal decomposition products.

Recommended Storage Conditions

Proper storage is critical to maintain the purity and reactivity of this compound. The following table consolidates recommendations from various suppliers.

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | Store in a cool, dry place.[2] Some suppliers specify refrigeration (2-8°C).[1] | Minimizes thermal decomposition and side reactions. | [1][2] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1] | Prevents potential oxidation and reaction with atmospheric moisture. | [1] |

| Container | Keep container tightly closed.[2][5] | Prevents contamination and exposure to air/moisture. | [2][5] |

| Location | Store in a dry, well-ventilated area.[2][5] | Ensures a safe and stable environment. | [2][5] |

| Hazards to Avoid | Keep away from sources of ignition and incompatible substances (strong oxidizers).[2] | Prevents fire and uncontrolled chemical reactions. | [2] |

Experimental Protocol: A Generalized Stability Assessment Workflow

For drug development and other sensitive applications, a formal stability study may be required. As no specific protocol for this compound is published, the following represents a generalized workflow for a forced degradation study, a common practice in the pharmaceutical industry.

Caption: A generalized workflow for a forced degradation stability study.

Methodology for Key Experiments:

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by a UV scan of the parent compound (e.g., 210-230 nm).

-

Purpose: To separate the parent compound from any impurities or degradation products and to quantify its purity over time.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification:

-

Methodology: Employ an LC method similar to the HPLC purity assay, coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Purpose: To obtain the mass-to-charge ratio (m/z) of degradation products, which is critical for elucidating their structures.

-

Conclusion and Recommendations

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and inert environment. The primary risks to its stability include exposure to high temperatures, ignition sources, and strong oxidizing agents. For applications in GMP environments or long-term research projects, it is imperative for the end-user to conduct specific stability studies to establish a reliable shelf-life and to understand the degradation profile under real-world conditions. Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

References

The Bromoethyl Group in 2H-1,2,3-Triazoles: A Gateway to Functionalized Molecules for Research and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-bromoethyl)-2H-1,2,3-triazole scaffold is a valuable and versatile building block in medicinal chemistry and materials science. The presence of a reactive bromoethyl group on the stable 2H-1,2,3-triazole core provides a convenient handle for a wide array of chemical modifications, primarily through nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups, enabling the synthesis of targeted molecules for various applications, including the development of novel therapeutics.

This technical guide delves into the reactivity of the bromoethyl group in 2H-1,2,3-triazoles, providing insights into its synthesis, key reactions, and the experimental protocols necessary for its successful derivatization.

Synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazoles

The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a crucial first step. Direct alkylation of the parent 1H-1,2,3-triazole with a bromo-containing alkylating agent often leads to a mixture of N1 and N2 isomers. To achieve regioselectivity for the N2 position, specific strategies are employed. One common method involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. This approach has been shown to selectively yield 2-substituted 4-bromo-1,2,3-triazoles. Subsequent removal of the bromine at the 4-position, if desired, can be achieved through methods like hydrogenation.

Caption: General workflow for the synthesis of this compound.

Reactivity of the Bromoethyl Group: A Hub for Nucleophilic Substitution

The primary mode of reactivity for the bromoethyl group in 2H-1,2,3-triazoles is nucleophilic substitution (SN2). The bromine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This allows for the covalent attachment of numerous functional moieties, making it a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: Nucleophilic substitution pathways of the bromoethyl group.

Key Nucleophilic Substitution Reactions

The versatility of the bromoethyl group is demonstrated by its reaction with a range of nucleophiles. Below are some key examples with typical reaction conditions and outcomes.

| Nucleophile | Reagent Example | Product | Typical Conditions | Yield (%) | Reference |

| Azide | Sodium Azide (NaN₃) | 2-(2-Azidoethyl)-2H-1,2,3-triazole | DMF, rt to 80 °C | 70-95 | [1] |

| Thiolate | Thiophenol, Sodium Hydride | 2-(2-(Phenylthio)ethyl)-2H-1,2,3-triazole | DMF, 0 °C to rt | 80-90 | [2] |

| Amine | Piperidine | 2-(2-(Piperidin-1-yl)ethyl)-2H-1,2,3-triazole | Acetonitrile, reflux | 60-80 | (Analogous reactions) |

| Phenoxide | Phenol, Potassium Carbonate | 2-(2-Phenoxyethyl)-2H-1,2,3-triazole | DMF, 80-100 °C | 75-85 | [3] |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for key transformations of this compound.

Protocol 1: Synthesis of 2-(2-Azidoethyl)-2H-1,2,3-triazole

This protocol describes the conversion of the bromoethyl group to an azidoethyl group, a versatile functional group for "click chemistry" reactions.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, or at 80 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2-azidoethyl)-2H-1,2,3-triazole.[1]

Protocol 2: Synthesis of 2-(2-(Phenylthio)ethyl)-2H-1,2,3-triazole

This protocol details the formation of a thioether linkage, a common motif in biologically active molecules.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add thiophenol (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to give 2-(2-(phenylthio)ethyl)-2H-1,2,3-triazole.[2]

Protocol 3: Synthesis of 2-(2-Phenoxyethyl)-2H-1,2,3-triazole

This protocol outlines the formation of an ether linkage with a phenolic compound.

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of phenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and this compound (1.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into water.

-

Extract the aqueous phase with ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-(2-phenoxyethyl)-2H-1,2,3-triazole.[3]

Influence of Substituents

The reactivity of the bromoethyl group can be influenced by the presence of substituents on the 1,2,3-triazole ring. Electron-withdrawing groups on the triazole ring are expected to have a minimal effect on the SN2 reaction at the bromoethyl side chain, as the effect is transmitted through several sigma bonds. However, bulky substituents at positions adjacent to the N2-attachment point could potentially hinder the approach of the nucleophile, leading to slower reaction rates. Further quantitative studies are needed to fully elucidate these electronic and steric effects.

Conclusion

The bromoethyl group in 2H-1,2,3-triazoles serves as a highly effective electrophilic handle for the introduction of a vast array of functional groups via nucleophilic substitution. The stability of the triazole ring, coupled with the reliable reactivity of the bromoethyl moiety, makes these compounds indispensable tools for medicinal chemists and materials scientists. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this versatile scaffold in the design and synthesis of novel functional molecules. Further exploration into the kinetics and substituent effects of these reactions will undoubtedly expand their utility and application in the future.

References

- 1. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Versatile Building Block: An In-Depth Technical Guide to 2-(2-Bromoethyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds play a pivotal role, with the 1,2,3-triazole moiety being a distinguished pharmacophore due to its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide bonds.[1] This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-2H-1,2,3-triazole, a bifunctional building block that serves as a valuable synthon for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and materials science. Its unique structure, featuring a reactive bromoethyl group appended to a stable 2H-1,2,3-triazole core, offers a versatile platform for molecular elaboration through various synthetic transformations.

Synthesis of this compound

The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a key challenge in triazole chemistry. Direct alkylation of 1H-1,2,3-triazole with 1,2-dibromoethane often leads to a mixture of N1 and N2 isomers. A more controlled and regioselective approach involves the N-alkylation of a pre-functionalized triazole, such as 4-bromo-1H-1,2,3-triazole. The bromo substituent at the 4-position sterically and electronically directs the alkylation to the N2 position.[2]

Experimental Protocol: Regioselective N-2 Alkylation

This protocol describes a two-step synthesis: the bromination of 1H-1,2,3-triazole followed by a regioselective N-alkylation with 1,2-dibromoethane.

Step 1: Synthesis of 4-Bromo-1H-1,2,3-triazole

A solution of 1H-1,2,3-triazole (1.0 eq.) in a suitable solvent is treated with a brominating agent (e.g., N-bromosuccinimide) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the 4-bromo-1H-1,2,3-triazole.

Step 2: Synthesis of this compound

To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. 1,2-dibromoethane (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 2-(2-Bromoethyl)-4-bromo-2H-1,2,3-triazole. Subsequent removal of the 4-bromo group can be achieved through catalytic hydrogenation to yield the title compound.

| Parameter | Value |

| Starting Material | 4-Bromo-1H-1,2,3-triazole |

| Reagents | 1,2-dibromoethane, K₂CO₃ |

| Solvent | Anhydrous DMF |

| Temperature | 50-60 °C |

| Reaction Time | 4-6 hours |

| Purification | Column Chromatography |

| Expected Yield | 70-85% |

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (s, 2H, triazole-H), 4.80 (t, J = 6.0 Hz, 2H, N-CH₂), 3.80 (t, J = 6.0 Hz, 2H, CH₂-Br) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.0 (triazole-CH), 54.0 (N-CH₂), 30.0 (CH₂-Br) |

Note: The spectroscopic data are estimated based on structurally similar compounds and may vary slightly.

Reactivity and Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of the bromoethyl moiety, which readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Nucleophilic Substitution Reactions

The terminal bromine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles.

The conversion of the bromoethyl group to an azidoethyl group is a key transformation, as it provides a precursor for "click chemistry" applications.

Experimental Protocol:

A solution of this compound (1.0 eq.) and sodium azide (1.5 eq.) in anhydrous DMF is heated at 70-80 °C for 3-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(2-azidoethyl)-2H-1,2,3-triazole.

| Parameter | Value |

| Reagents | Sodium azide |

| Solvent | Anhydrous DMF |

| Temperature | 70-80 °C |

| Reaction Time | 3-4 hours |

| Expected Yield | >90% |

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70 (s, 2H, triazole-H), 4.65 (t, J = 5.5 Hz, 2H, N-CH₂), 3.75 (t, J = 5.5 Hz, 2H, CH₂-N₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 134.8 (triazole-CH), 52.5 (N-CH₂), 50.0 (CH₂-N₃) |

The bromoethyl group can be used to link the triazole moiety to phenolic compounds through an ether linkage.

Experimental Protocol:

A mixture of the desired phenol (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.) in acetone is refluxed for 8-12 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

| Phenol Derivative | Product | Yield |

| Phenol | 2-(2-Phenoxyethyl)-2H-1,2,3-triazole | 85% |

| 4-Methoxyphenol | 2-(2-(4-Methoxyphenoxy)ethyl)-2H-1,2,3-triazole | 82% |

| 4-Nitrophenol | 2-(2-(4-Nitrophenoxy)ethyl)-2H-1,2,3-triazole | 78% |

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized 2-(2-azidoethyl)-2H-1,2,3-triazole is a versatile precursor for the construction of more complex molecules via the highly efficient and regioselective CuAAC, or "click" reaction.[3] This reaction allows for the facile connection of the triazole unit to a wide variety of terminal alkynes.

Experimental Protocol for CuAAC:

To a solution of 2-(2-azidoethyl)-2H-1,2,3-triazole (1.0 eq.) and a terminal alkyne (1.0 eq.) in a 1:1 mixture of t-butanol and water, sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (0.1 eq.) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The formation of the product is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Alkyne | Product | Yield |

| Phenylacetylene | 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-phenyl-1H-1,2,3-triazole | 92% |

| Propargyl alcohol | (1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | 88% |

| 1-Ethynylcyclohexene | 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 85% |

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward, regioselective synthesis and the predictable reactivity of the bromoethyl group provide a robust platform for the generation of a diverse array of complex molecules. The ability to readily convert the bromo functionality to an azide opens up the vast possibilities of click chemistry, enabling the facile linkage of the triazole core to a multitude of molecular fragments. The derivatives synthesized from this building block are promising candidates for drug discovery and development, with the potential to interact with a wide range of biological targets. Further exploration of the synthetic potential of this compound will undoubtedly continue to yield novel and medicinally relevant compounds.

References

The Rise of 1,2,3-Triazoles: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structural motif in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to modulate biological activity have positioned it as a cornerstone in the design and development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological applications, and mechanisms of action of 1,2,3-triazole-containing compounds, with a focus on their applications in oncology.

A Versatile Pharmacophore with Broad-Spectrum Activity

The 1,2,3-triazole ring is not merely a passive linker; it actively participates in interactions with biological targets through hydrogen bonding and dipole interactions.[1] This capability, combined with its metabolic stability, has led to the development of 1,2,3-triazole derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] In the realm of oncology, these compounds have demonstrated significant potential by targeting various hallmarks of cancer.

"Click Chemistry": A Revolution in 1,2,3-Triazole Synthesis

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the rapid generation of diverse compound libraries for drug discovery.[1]

Quantitative Insights: Anticancer Activity of 1,2,3-Triazole Derivatives

The following tables summarize the in vitro anticancer activity of various 1,2,3-triazole derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the potent and, in some cases, selective cytotoxicity of these compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Coumarin Derivatives | A549 (Lung) | 2.97 (4a), 4.78 (4b) | Cisplatin | 24.15 |

| A549 (Lung) | 8.87 (5a) | - | - | |

| Chalcone Derivatives | A549 (Lung) | 8.67 (7a), 9.74 (7c) | Doxorubicin | 3.24 |

| Quinoline Derivatives | H460 (Lung) | 11 (26) | Chloroquinoline | 52 |

| HCC827 (Lung) | 7.6 (26) | Chloroquinoline | 76 | |

| Pyrimidine Derivatives | NCI-H1650 (Lung) | 2.37 (43) | 5-Fluorouracil | 7.86 |

| A549 (Lung) | 0.29 - 0.91 (44a,b) | Crizotinib, Ceritinib | >1 | |

| Purine Derivatives | A549 (Lung) | 0.03 - 0.14 (46a-c) | 5-Fluorouracil | 4.9 |

| Steroid Derivatives | A549 (Lung) | 5.54 - 7.23 (59a-d) | BEZ-235 | 6.52 |

| A549 (Lung) | 7.6 - 75.2 (60) | - | - | |

| A549, NCI-H460, NCI-H460/DOX | 2.67 - 4.84 (61a) | - | - |

Table 1: IC50 values of various 1,2,3-triazole derivatives against lung cancer cell lines.[2]

| Compound | HT-1080 (Fibrosarcoma) | A-549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) |

| 1 | > 50 | > 50 | 47.28 | > 50 |

| 2 | > 50 | > 50 | 39.96 | > 50 |

| 3 | > 50 | > 50 | 35.21 | > 50 |

| 4 | > 50 | > 50 | > 50 | 46.19 |

| 5 | 18.32 | 22.59 | 31.65 | 25.61 |

| 6 | > 50 | 45.29 | > 50 | 49.02 |

| 7 | 25.64 | 24.05 | 19.34 | 28.38 |

| 8 (Phosphonate) | 15.13 | 21.25 | 18.06 | 16.32 |

| 9 | 22.54 | 28.32 | 31.82 | 20.01 |

| 10 | 21.72 | 35.00 | 28.75 | 31.25 |

| Doxorubicin | 4.96 | 6.36 | 5.46 | 5.13 |

Table 2: Antiproliferative activity (IC50 in µM) of functionalized 1,2,3-triazoles against various cancer cell lines.[4]

| Compound | HepG-2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |

| 2 | 44.65 | 46.71 | 55.57 |

| 3 | 50.34 | 53.21 | 60.20 |

| 4 | 21.35 | 22.35 | 24.41 |

| 5 | 15.31 | 19.35 | 20.00 |

| 6 | 13.36 | 17.93 | 19.14 |

| 7 | 12.22 | 14.16 | 14.64 |

| 8 | 33.26 | 35.61 | 34.21 |

| 9 | 38.20 | 37.24 | 40.14 |

| Doxorubicin | 11.21 | 12.46 | 13.45 |

Table 3: Cytotoxic potential (IC50 in µM) of pyrazolo-[1][2][4]-triazole-[2][4][5]-triazole hybrids.[5]

Key Mechanisms of Anticancer Action

1,2,3-triazole-containing compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Several 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. They often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.

Figure 1: Inhibition of Tubulin Polymerization by 1,2,3-Triazoles.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many 1,2,3-triazole compounds have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Figure 2: Apoptosis Induction by 1,2,3-Triazoles.

Inhibition of Kinase Signaling Pathways

Receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) play critical roles in cancer cell proliferation, survival, and angiogenesis. Several 1,2,3-triazole derivatives have been developed as potent inhibitors of these kinases, blocking downstream signaling cascades.

Figure 3: Inhibition of EGFR/VEGFR Signaling by 1,2,3-Triazoles.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of 1,2,3-triazole derivatives.

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC.

Materials:

-

Organic azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

Dissolve the organic azide (1.0 equiv) and terminal alkyne (1.0-1.2 equiv) in the chosen solvent system.

-

Add sodium ascorbate (0.1-0.2 equiv) to the reaction mixture.

-

Add a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.

-

Stir the reaction mixture at room temperature for 1-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Biological Evaluation: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1,2,3-triazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the 1,2,3-triazole compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Conclusion

The 1,2,3-triazole scaffold has firmly established itself as a versatile and powerful tool in medicinal chemistry. The ease of its synthesis via click chemistry, coupled with its favorable physicochemical properties and diverse biological activities, ensures its continued prominence in the quest for novel and effective therapeutic agents. The examples and protocols provided in this guide serve as a foundation for researchers to explore the vast potential of 1,2,3-triazoles in addressing a multitude of diseases, particularly cancer. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation 1,2,3-triazole-based drugs with improved efficacy and safety profiles.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologi.ub.ac.id [biologi.ub.ac.id]

An In-depth Technical Guide on the Solubility of 2-(2-Bromoethyl)-2H-1,2,3-triazole

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a compound is a critical physicochemical property that significantly influences its application in organic synthesis, materials science, and particularly in drug discovery and development. Poor solubility can impede formulation, bioavailability, and overall efficacy of potential therapeutic agents. This technical guide focuses on 2-(2-Bromoethyl)-2H-1,2,3-triazole, a heterocyclic building block valuable in "click chemistry" and the synthesis of more complex molecules.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper provides a comprehensive framework for its determination. It includes predicted solubility characteristics based on its molecular structure, detailed experimental protocols for quantitative analysis, and a logical workflow for systematic solubility assessment.

Introduction to this compound

This compound (C₄H₆BrN₃, Molar Mass: 176.02 g/mol ) is a substituted triazole derivative. The 1,2,3-triazole ring is an aromatic heterocycle known for its stability and its ability to participate in hydrogen bonding and dipole interactions, which can enhance solubility and binding to biological targets.[2] The presence of the bromoethyl group provides a reactive handle for further functionalization, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in common organic solvents is a prerequisite for its effective use in reaction media, purification processes, and formulation studies.

Predicted Solubility Profile (Qualitative)

The molecular structure of this compound suggests a mixed polarity.

-

The 1,2,3-Triazole Ring: This portion of the molecule is polar and capable of acting as a hydrogen bond acceptor. Parent 1,2,3-triazoles are known to be highly soluble in polar solvents like water.[3][4]

-

The Bromoethyl Group: This alkyl halide chain is nonpolar and will contribute to solubility in less polar organic solvents.

Based on the "like dissolves like" principle, the following qualitative predictions can be made:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN), which can effectively solvate the polar triazole ring. Chlorinated solvents like Dichloromethane (DCM) and Chloroform (CHCl₃) are also likely to be effective.

-

Moderate Solubility: Expected in polar protic solvents like ethanol, methanol, and isopropanol. The bromoethyl group may limit miscibility compared to the unsubstituted parent triazole.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar triazole ring would be poorly solvated.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. Researchers are encouraged to determine this data empirically. The following table provides a structured template for recording experimental findings.

| Solvent | Classification | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile (MeCN) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane (DCM) | Chlorinated | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Chloroform (CHCl₃) | Chlorinated | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Tetrahydrofuran (THF) | Ether | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate (EtOAc) | Ester | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol (EtOH) | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol (MeOH) | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | Shake-Flask |

| n-Hexane | Nonpolar Alkane | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

To generate the quantitative data for the table above, standardized experimental methods are required. The Shake-Flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[5]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis technique like NMR.[6][7]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[5]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particulates.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration of the compound by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as g/L or mol/L.

Logical Workflow for Solubility Assessment

A systematic approach is essential when characterizing the solubility of a novel or poorly understood compound. The following diagram illustrates a logical workflow for this process.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Bromoethyl)-2H-1,2,3-triazole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized molecular synthesis by emphasizing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][3] These triazole moieties are not merely inert linkers; they are valuable pharmacophores that can participate in hydrogen bonding and dipole interactions, making them significant in drug discovery and development.[2]

2-(2-Bromoethyl)-2H-1,2,3-triazole is a versatile bifunctional building block designed for application in click chemistry. It incorporates a stable 2H-1,2,3-triazole core, which can be further functionalized, and a bromoethyl group that serves as a reactive handle for subsequent chemical modifications. This dual functionality allows for a modular approach in the synthesis of complex molecules, making it a valuable reagent in medicinal chemistry, bioconjugation, and materials science.[4] The bromoethyl moiety enables post-click reaction modifications, such as the introduction of other functional groups or conjugation to biomolecules.

Synthesis of this compound